Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Overview
Description
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate: is a chemical compound with the molecular formula C12H13ClN2O5S and a molecular weight of 332.76 g/mol . This compound is characterized by the presence of a benzoate group substituted with a chloro group, a sulfonyl group, and a piperazinone moiety. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core is synthesized by esterification of 4-chloro-3-sulfobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Piperazinone Moiety: The piperazinone moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzoate core with 1-(3-chloropropyl)piperazine in the presence of a base such as sodium hydroxide.
Sulfonylation: The final step involves the sulfonylation of the piperazinone-substituted benzoate using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and alcohols, especially at the sulfonyl and ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-({4-[(6-chloro-1-benzothien-2-yl)sulfonyl]-2-oxopiperazin-1-yl}methyl)benzenecarboximidamide: This compound shares a similar piperazinone and sulfonyl structure but differs in the benzoate core and additional functional groups.
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate: Similar in structure but may have variations in the substituents on the benzoate core.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-chloro-3-(3-oxopiperazin-1-yl)sulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-2-3-9(13)10(6-8)21(18,19)15-5-4-14-11(16)7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFPLRMXJHHACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.